N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide
Description
N,N-Dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a dimethylated sulfonamide group at the nitrogen atom and a 3-phenylpyrrolidine-1-carbonyl substituent at the 4-position of the benzene ring. Its molecular formula is C25H34N4O3S, with a molecular weight of 470.628 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 681.4 ± 65.0 °C |
| LogP (Partition Coefficient) | 2.29 |
| Storage Conditions | -20°C |
This compound is identified as a selective GPR55 agonist, targeting the G protein-coupled receptor 55 (GPR55), which is implicated in processes such as inflammation, bone development, and cancer progression . Its structural uniqueness lies in the combination of the sulfonamide core with a pyrrolidine-carbonyl moiety, which enhances receptor-binding specificity.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)25(23,24)18-10-8-16(9-11-18)19(22)21-13-12-17(14-21)15-6-4-3-5-7-15/h3-11,17H,12-14H2,1-2H3 |
InChI Key |
YOBSDKCIDUCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Aminobenzoic Acid
Procedure :
Alternative Route via Direct Sulfonation
Procedure :
-
Sulfonation of Toluene Derivative : 4-Methylbenzoic acid is sulfonated using chlorosulfonic acid, followed by amination with dimethylamine.
Challenges : Requires strict control of reaction stoichiometry to avoid over-sulfonation.
Synthesis of 3-Phenylpyrrolidine
[3+2] Cycloaddition of Azomethine Ylides
Procedure :
Reductive Amination of γ-Keto Esters
Procedure :
-
Ketone Formation : Ethyl 4-oxopentanoate is reacted with benzaldehyde via aldol condensation.
-
Reductive Amination : The resulting γ-keto ester is treated with ammonium acetate and NaBHCN.
Stereochemical Outcome : Predominantly cis-3-phenylpyrrolidine.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Procedure :
-
Activation : 4-(Dimethylsulfamoyl)benzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dry DCM.
-
Coupling : 3-Phenylpyrrolidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 h.
Workup : The mixture is washed with 1M HCl, saturated NaHCO, and brine. Purification via silica gel chromatography (EtOAc/hexane) yields the product.
Yield : 65–80%.
Acyl Chloride Intermediate Route
Procedure :
-
Chlorination : 4-(Dimethylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl) to form the acyl chloride.
-
Amidation : The acyl chloride is reacted with 3-phenylpyrrolidine in the presence of triethylamine.
Solvent : Tetrahydrofuran (THF) or DCM.
Yield : 70–88%.
Stereochemical Considerations and Resolution
The 3-phenylpyrrolidine moiety introduces a stereocenter at C3. Asymmetric synthesis or chiral resolution is required for enantiopure products:
Chiral Auxiliary Approach
Procedure :
Enzymatic Resolution
Procedure :
Analytical Validation and Characterization
-
NMR Spectroscopy :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or amines.
Scientific Research Applications
Oncology
The compound's role in cancer treatment has been extensively studied. Its ability to inhibit MDM2 makes it a promising candidate for cancer therapies, particularly for tumors with dysfunctional p53 pathways.
Key Findings :
- MDM2 Inhibition : Exhibits strong binding affinity with nanomolar IC50 values, indicating potent inhibition of MDM2.
- Antiproliferative Activity : Significant reduction in cell viability across various cancer cell lines.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | > 1000 | Low cytotoxicity observed |
Case Study 1: Cancer Therapeutics
A study conducted using murine models demonstrated that treatment with N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiparasitic Activity
In addition to its anticancer properties, this compound has shown moderate effectiveness against Plasmodium falciparum, the causative agent of malaria. Further studies are suggested to optimize its structure for improved efficacy against resistant strains.
Mechanism of Action
The mechanism of action of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
ML-184 (3-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]carbonyl]-N,N-dimethyl-4-(1-pyrrolidinyl)benzenesulfonamide)
Structural Similarities and Differences :
Functional Implications :
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Comparison :
Functional Implications :
Trifluoromethyl-Substituted Benzenesulfonamide Derivatives
Structural Comparison :
Physicochemical and Functional Differences :
| Property | Target Compound | Trifluoromethyl Derivative |
|---|---|---|
| Molecular Formula | C25H34N4O3S | C16H15F3N2O4 |
| Molecular Weight | 470.628 g/mol | ~372.3 g/mol |
| LogP | 2.29 | Likely higher (due to CF3 group) |
| Application | GPR55 modulation | GC column analyte separation |
Functional Implications :
- The trifluoromethyl group enhances thermal stability and polarity , making derivatives suitable for chromatographic applications rather than receptor targeting .
Biological Activity
N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.43 g/mol
This compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in the realm of enzyme inhibition and receptor modulation.
Antiviral Activity
Recent studies indicate that compounds with similar structures exhibit antiviral properties, particularly against HIV. For instance, derivatives of benzenesulfonamide have shown promising results in inhibiting HIV-1 replication by targeting the capsid protein (CA). These compounds demonstrated a dual-stage inhibition profile, effectively blocking both early and late stages of the viral lifecycle .
Anticancer Activity
This compound may also possess anticancer properties. Research has revealed that related compounds can induce apoptosis in cancer cells through mitochondrial pathways by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
The sulfonamide group in this compound is known to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of edema .
Study 1: Antiviral Efficacy
A study conducted on a series of benzenesulfonamide derivatives demonstrated significant antiviral activity against HIV-1. The most potent compound exhibited an EC value of 31 nM, showcasing its potential as a lead candidate for further development .
Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines showed that compounds similar to this compound could inhibit cell viability and induce G1 phase arrest in the cell cycle. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. For example, substituents at specific positions enhanced binding affinity and potency against target enzymes or receptors .
Data Table: Biological Activity Summary
| Activity Type | Compound Class | EC Value | Mechanism of Action |
|---|---|---|---|
| Antiviral | Benzenesulfonamide derivatives | 31 nM | Capsid protein inhibition |
| Anticancer | Pyrrolidine-based compounds | Varies (32–40 μM) | Apoptosis via mitochondrial pathway |
| Enzyme Inhibition | Sulfonamides | Not specified | Carbonic anhydrase inhibition |
Q & A
Q. What are the key considerations for synthesizing N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Critical steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to attach the pyrrolidine-carbonyl moiety to the benzenesulfonamide core .
- Protection/Deprotection : Protecting groups (e.g., tert-butyloxycarbonyl) may safeguard reactive sites during intermediate steps .
- Purification : Chromatography (silica gel) or recrystallization ensures high purity (>95%) .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for coupling) and solvent choice (dichloromethane, toluene) to maximize yields .
Table 1 : Example Synthesis Workflow
| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Acylation | Pd(OAc)₂, PPh₃ | 65–75 | |
| 2 | Sulfonylation | SOCl₂, DMF | 80–85 | |
| 3 | Deprotection | TFA | 90–95 |
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolves stereochemistry; triclinic crystal systems (e.g., space group P1) are common for sulfonamides .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ = ~415 Da) and purity (>98%) .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Analog Synthesis : Replace the 3-phenylpyrrolidine group with heterocycles (e.g., pyridine, thiazole) to test target binding .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify affinity (e.g., IC₅₀ values for enzyme inhibition) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs .
Table 2 : Analog Activity Comparison
| Analog Structure | Target (IC₅₀, nM) | Reference |
|---|---|---|
| 4-Fluoro-N-(thiazolo[5,4-b]pyridinyl) | Kinase X: 12.3 | |
| 4-Chloro-N-(tetrahydroquinolinyl) | GPCR Y: 45.7 |
Q. How can computational methods resolve contradictions in experimental data?
- Methodological Answer : Discrepancies (e.g., variable enzyme inhibition) may arise from:
- Stereochemical Effects : Density functional theory (DFT) calculates energy barriers for diastereomer formation .
- Solvent Polarity : Molecular dynamics simulations model solvation effects on binding .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., substituent electronegativity vs. activity) .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency .
- Solvent Optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate stability .
- Process Monitoring : In-line FTIR tracks reaction progression to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
